molecular formula C16H15ClF2N2O2S B5728944 1-(2-CHLOROPHENYL)-4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZINE

1-(2-CHLOROPHENYL)-4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZINE

Cat. No.: B5728944
M. Wt: 372.8 g/mol
InChI Key: WFMXYYLWKPKMBQ-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a 3,4-difluorobenzenesulfonyl group. Its unique structure imparts specific chemical and physical properties, making it valuable for diverse applications.

Preparation Methods

The synthesis of 1-(2-CHLOROPHENYL)-4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2-Chlorophenyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the 2-chlorophenyl group.

    Introduction of 3,4-Difluorobenzenesulfonyl Group: The final step involves the reaction of the intermediate compound with 3,4-difluorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-CHLOROPHENYL)-4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-(2-CHLOROPHENYL)-4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-CHLOROPHENYL)-4-(3,4-DIFLUOROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)piperazine: Lacks the 3,4-difluorobenzenesulfonyl group, resulting in different chemical and biological properties.

    4-(3,4-Difluorobenzenesulfonyl)piperazine: Lacks the 2-chlorophenyl group, leading to variations in reactivity and applications.

    1-(2-Chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine: Contains a single fluorine atom, which can influence its chemical behavior and biological activity.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-(3,4-difluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O2S/c17-13-3-1-2-4-16(13)20-7-9-21(10-8-20)24(22,23)12-5-6-14(18)15(19)11-12/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMXYYLWKPKMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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